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Introduction and Therapeutic Rationale

The 26S proteasome serves as the primary executioner of intracellular protein degradation in eukaryotic
cells, playing indispensable roles in protein quality control, regulation of transcription, and cell division
processes [1]. Cancer cells, particularly in hematological malignancies like multiple myeloma, demonstrate
heightened dependence on proteasome function to manage the increased protein burden associated with rapid
proliferation [2] [1]. This vulnerability has been successfully exploited therapeutically through proteasome
inhibition, as demonstrated by the clinical success of bortezomib and carfilzomib, which target the (35
active sites within the 20S core particle (CP) [2] [1] [3]. However, despite providing significant clinical
benefit, these treatments face substantial limitations including inherent resistance in some patients and
acquired resistance in those who initially respond but eventually relapse [2] [1] [3]. These clinical
challenges have created an urgent and unmet need to develop novel therapeutic agents that target protein

homeostasis (proteostasis) through alternative mechanisms [2] [1] [3].

Capzimin represents a first-in-class inhibitor that addresses this need through a fundamentally different
approach—targeting the Rpn11 subunit within the 19S regulatory particle (RP) rather than the conventional
20S catalytic sites [2] [1] [3]. This strategic shift in targeting offers promise for overcoming resistance
mechanisms that limit current proteasome-directed therapies and expands the arsenal of drugs capable of

modulating the ubiquitin-proteasome system in cancer cells [2] [4]. The identification and characterization of
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capzimin emerged from systematic screening approaches focused on metalloenzyme inhibitors, culminating

in a compound with distinct biochemical properties and promising anticancer activity [2] [1] [4].

Mechanistic Basis of Rpnll Inhibition

Biochemical Structure and Target Engagement

Capzimin is a derivative of quinoline-8-thiol (8TQ), which was initially identified as a potent inhibitor of
the proteasome 19S subunit Rpn11 [2] [1] [3]. The compound was optimized through medicinal chemistry to
improve both potency and specificity, resulting in a molecule that demonstrates uncompetitive inhibition by
specifically binding to the enzyme-substrate complex [1]. This mechanism is consistent with the structural
biology of Rpnll, where the coordination site of the catalytic zinc atom becomes exposed to solvent only
upon massive conformational changes that occur during substrate binding [1]. The compound exerts its
effects by directly coordinating with the catalytic Zn?* ion within Rpnll's JAMM (JAB1/MPN/Mov34
metalloenzyme) domain, forming a five-coordinate Zn?* center with trigonal bipyramidal coordination

geometry [1].

Table 1: Key Biochemical Properties of Capzimin

Property Value Experimental Context

ICso for Rpnll 0.34 yM Fluorescence polarization assay with purified
proteasome [1]

Selectivity over Csn5  80-fold Comparison of ICso values against related JAMM
proteases [1]

Selectivity over 10-fold Comparison of ICso values against related JAMM
AMSH proteases [1]
Selectivity over 6-fold Comparison of ICso values against related JAMM
BRCC36 proteases [1]
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Property Value Experimental Context
Cellular activity Low micromolar Anti-proliferation assays in cancer cell lines [2]
range

The discovery of capzimin's inhibitory activity emerged from two complementary screening approaches—a
focused library of metal-binding pharmacophores (MBPs) and a high-throughput screen of over 330,000
compounds—both of which converged on the 8TQ moiety as the critical structural element for Rpnll
inhibition [1]. This remarkable convergence underscored the uniqueness of this chemical scaffold for
targeting JAMM family metalloproteases and highlighted the power of focused library screening for

identifying metalloenzyme inhibitors [1].

Rpnll Function and Proteasomal Dynamics

Rpnl1l (also known as POH1 or PSMD14) is a metalloisopeptidase that resides in the 19S regulatory
particle of the proteasome and plays an essential role in deubiquitinating substrates prior to their degradation
[2] [1] [4]. Unlike other deubiquitinating enzymes associated with the proteasome, Rpn11's activity is tightly
coupled to the degradation process itself, with its catalytic action occurring concurrently with substrate
translocation into the 20S core particle [1]. The human genome encodes seven proteins containing complete
JAMM domains with catalytic potential, including Rpn11, Csn5 (subunit of the COP9 signalosome), AMSH,
AMSH-LP, BRCC36, MYSM1, and MPND [1]. Among these, Rpn11 stands out as essential for viability,

with point mutations in its catalytic site resulting in severe impairment of substrate degradation followed by
cell death [1].

The following diagram illustrates the strategic positioning of capzimin's target within the proteasome

complex:
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Strategic Inhibition of the 26S Proteasome by Capzimin: Targeting Rpnll1 in the 19S Regulatory Particle

Selectivity and Specificity Profile

One of the most significant advantages of capzimin over earlier-generation proteasome inhibitors is its
favorable selectivity profile. Through systematic medicinal chemistry optimization, researchers developed
capzimin to show marked selectivity for Rpn11 over related JAMM proteases and other metalloenzymes [2]
[1]. The compound demonstrates >5-fold selectivity for Rpnl1 over other JAMM proteases and >2 logs
selectivity (approximately 100-fold) over several other metalloenzymes [2] [1] [3]. This specificity is
particularly important given the structural similarities among JAMM family proteases and the potential for

off-target effects that could compromise therapeutic utility.

Table 2: Selectivity Profile of Capzimin Against Related Metalloenzymes
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Enzyme Target ICso (UM) Fold Selectivity (Relative to Rpnll) Biological Role

Rpnll 0.34 1x Essential proteasomal DUB [1]
Csn5 30 ~80-fold less potent COP9 signalosome subunit [1]
AMSH 4.5 ~10-fold less potent Endosomal DUB [1]

BRCC36 2.3 ~6-fold less potent BRCA1-containing complex [1]
GLO1 43 ~20-fold less potent Glyoxalase system [1]

HDAC6 >100 >300-fold less potent Histone deacetylase [1]

MMP2 >100 >300-fold less potent Matrix metalloprotease [1]

The exceptional selectivity of capzimin is attributed to deliberate structural optimization during the drug
development process. While the parent compound 8TQ showed relatively little discrimination between
Rpnll, BRCC36, and AMSH, the derivative capzimin acquired significant specificity through strategic
chemical modifications [1]. This refined selectivity profile minimizes potential off-target effects while
maintaining potent inhibition of the intended target, representing a significant advance in the development of

metalloprotease inhibitors for therapeutic applications.

Cellular and Functional Consequences

Impact on Protein Stabilization and Proteostasis

Capzimin treatment results in the stabilization of proteasome substrates, effectively blocking their
degradation through the ubiquitin-proteasome pathway [2] [1]. Proteomic analyses have revealed that
capzimin stabilizes a specific subset of polyubiquitinated substrates, suggesting some selectivity in its
effects on protein turnover rather than global inhibition of all proteasomal degradation [2] [1] [3]. This
substrate-selective stabilization pattern differs from that observed with bortezomib, indicating that
capzimin's mechanism of action engages the proteasome in a fundamentally different manner [1]. The

accumulation of polyubiquitinated proteins triggers proteotoxic stress within treated cells, initiating
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cascades that ultimately lead to cell death, particularly in malignant cells with already heightened

dependence on proteostasis mechanisms [2] [1].

Induction of Unfolded Protein Response and Anti-proliferative
Effects

Beyond substrate stabilization, capzimin treatment induces an unfolded protein response (UPR), reflecting
endoplasmic reticulum stress resulting from impaired protein degradation [2] [3]. This activation of the UPR
represents a coordinated cellular attempt to manage the accumulation of misfolded proteins but ultimately
contributes to apoptotic signaling when the stress cannot be resolved [2]. Importantly, capzimin
demonstrates potent anti-proliferative activity against cancer cells, including those resistant to bortezomib,
highlighting its potential to overcome resistance mechanisms that limit current proteasome-targeted therapies
[2] [1] [3]. The compound effectively blocks proliferation across multiple cancer cell models, supporting its

broad therapeutic potential in oncology applications, particularly for hematological malignancies.

The following diagram illustrates the cellular response pathway to capzimin treatment:
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The identification of capzimin and its parent compound 8TQ employed a sophisticated fluorescence
polarization assay specifically designed to measure Rpn11 deubiquitinating activity [1]. This assay utilized
a proteasome substrate with four tandem ubiquitins (Ub4) followed by a peptide labeled with Oregon Green
on a unique cysteine residue (Ub4peptideOG) [1]. When incubated with proteasome, this substrate undergoes
depolarization due to release of the peptideOG from Ub4, enabling quantitative measurement of Rpnll
activity. Key validation steps confirmed that the observed activity was genuinely attributable to Rpn11, as it

wads:

¢ Not sensitive to the cysteine-based deubiquitinase inhibitor ubiquitin aldehyde
e Dependent on ATP hydrolysis, unlike other deubiquitinating activities associated with the
proteasome [1]

The primary screening of 330,000 compounds from the NIH Molecular Libraries Small Molecule Repository
was conducted at 20 pM concentration, with hit confirmation through single-point assays and 10-point
titrations [1]. Secondary screening eliminated compounds that inhibited thrombin processing of Ub4-
peptideOG or equivalently blocked both MMP-2 and Rpnll activity [1]. The final validation step tested
remaining candidates for their ability to block proteasome-dependent degradation of reporter protein

UbG76V-GFP in cells [1].

Specificity and Selectivity Assessment

Comprehensive evaluation of capzimin's specificity employed multiple complementary approaches:

¢ Enzyme assays against purified JAMM proteases (Csn5, AMSH, BRCC36) to determine ICso values
and calculate selectivity ratios [1]

¢ Profiling against diverse metalloenzymes including HDAC6, MMP2, MMP12, carbonic anhydrase
II, and glyoxalase | to assess potential off-target activity [1]

e Competition experiments with Zn(cyclen)2* to confirm zinc-binding dependency of inhibitory activity
[1]

¢ Crystallographic studies of zinc complexes to elucidate coordination geometry and binding mode

[1]

These methodologically diverse assessments provided a robust characterization of capzimin's selectivity,

essential for establishing its potential as a targeted therapeutic agent.
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Cellular Activity and Mechanism Validation

Cellular mechanism studies employed several well-established techniques:

e Western blot analysis of polyubiquitinated proteins to demonstrate substrate stabilization [2] [1]
Transcriptomic analysis to evaluate unfolded protein response gene expression patterns [2]

Cell proliferation assays across multiple cancer cell lines, including bortezomib-resistant models [2]
[1]

Proteomic analysis to identify specific subsets of stabilized polyubiquitinated substrates [2] [1]
Apoptosis detection assays to quantify cell death mechanisms [2]

These comprehensive cellular studies confirmed that capzimin engages its intended target in biologically

complex environments and produces the desired functional outcomes relevant to cancer therapy.

Therapeutic Significance and Future Directions

Capzimin represents a significant advancement in proteasome inhibitor development by targeting a
fundamentally different mechanism compared to established agents like bortezomib and carfilzomib [2] [1]
[3]. Its unique mechanism of action—inhibiting deubiquitination rather than proteolytic activity—provides a
promising alternative approach for patients who have developed resistance to existing therapies [2] [1]. The
demonstrated activity against bortezomib-resistant cancer cells underscores its potential clinical utility in

addressing a significant unmet need in multiple myeloma and possibly other malignancies [2] [1] [3].

The discovery and optimization of capzimin also establishes proof-of-concept for targeting metalloenzymes
within the ubiquitin-proteasome system, opening new avenues for drug development in this critical
therapeutic area [2] [1]. The successful application of metal-binding pharmacophore screening and structure-
based optimization provides a template for future development of metalloprotease inhibitors with enhanced
specificity and reduced off-target effects [1]. Further investigation is warranted to fully explore the
therapeutic potential of capzimin and related compounds, particularly in combination regimens that may

synergize with existing targeted therapies [2] [1].

Table 3: Comparison Between Capzimin and Conventional Proteasome Inhibitors
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Property Capzimin Bortezomib Carfilzomib
Target Rpnll (19S RP) 5 subunit (20S CP) 5 subunit (20S CP)
Mechanism Deubiquitination inhibition Proteolytic inhibition Proteolytic inhibition
Resistance Active against bortezomib- Subject to resistance Subject to resistance
Profile resistant cells [2] development [2] development [2]
Selectivity High for Rpn11 over other Specific for proteasome Specific for proteasome
JAMM proteases [1] catalytic subunits catalytic subunits
Clinical Preclinical research [2] FDA-approved [2] FDA-approved [2]
Status
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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